Selenious acid serves as a source of selenium in studies investigating its role in various biological processes. It is used to induce selenium deficiency in cell cultures and animal models to understand the consequences of this deficiency on various health aspects []. Conversely, it is also administered to study the supplementation effects of selenium on various diseases, including cancer, cardiovascular issues, and immune function [].
Research suggests potential anti-cancer properties of selenious acid. In vitro studies have shown its ability to stimulate hemoglobin synthesis in leukemia cell lines []. Additionally, it has been observed to increase the release of interleukin-2, a crucial immune system activator, suggesting potential immunomodulatory effects []. However, further research is needed to fully understand its potential as an anti-cancer agent.
The specific radioisotope Selenium-75 can be incorporated into selenious acid to create radiolabeled compounds. These radiopharmaceuticals find applications in nuclear medicine for imaging and diagnosis of various diseases [].
Selenious acid also finds use in various other research areas, including:
Selenious acid, with the chemical formula , is a significant oxoacid of selenium, structurally represented as . It appears as a colorless liquid or white crystalline solid and exhibits both oxidizing and reducing properties depending on the reaction conditions. The selenium atom in selenious acid is in the +4 oxidation state, while the oxygen atoms are in the -2 oxidation state. This compound is analogous to sulfurous acid but is more readily isolated, primarily formed by the hydration of selenium dioxide in water .
Selenious acid is a corrosive and toxic compound [, ].
These reactions highlight its dual role as both an oxidizing and reducing agent
Research into the interactions of selenious acid with other compounds reveals its reactivity profile: Studies continue to explore its mechanisms of action and interactions at the molecular level to better understand its biological significance
Selenious acid shares similarities with several other compounds within the selenium family. Below is a comparison highlighting its uniqueness: Selenious acid's unique combination of properties makes it valuable in both industrial and biological contexts, distinguishing it from its analogs within the selenium compound family . Acute Toxic;Health Hazard;Environmental Hazard Compound Chemical Formula Oxidation State Properties Selenous Acid +4 Diprotic acid, moderate oxidizer Selenic Acid +6 Stronger oxidizer than selenous acid Selenium Dioxide +4 Forms selenous acid upon hydration Sodium Selenite +4 Salt form; used as a dietary supplement Selenium Sulfide -II Used in anti-dandruff shampoos
Physical Description
Deliquescent solid; [Merck Index] Colorless or white hygroscopic solid; [HSDB] Colorless or white odorless crystalline solid; [MSDSonline]
Solid
COLOURLESS HYGROSCOPIC CRYSTALS.
Color/Form
Transparent, colorless, crystals.
Hexagonal prisms.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Density
3.004 @ 15 °C/4 °C
3.0 g/cm³
Decomposition
70 °C
Melting Point
70 °C with decomposition.
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (99.51%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (42.16%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (98.53%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.51%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Therapeutic Uses
The effect of parenteral selenium as selenious acid on the selenium status of 7 long term home parenteral nutrition patients was determined by supplementation with 0, 80, and 160 ug selenium/day for one month each. Increasing dosage of selenium increased plasma selenium concentration and erythrocyte and platelet glutathione peroxidase activity. No statistically significant difference was noted for platelet glutathione peroxidase activity between patients receiving 160 ug/day and control subjects. Upon return from 160 to 80 ug/day, 4 patients showed patients decreased platelet enzyme activity. ...
Pharmacology
MeSH Pharmacological Classification
Mechanism of Action
SELENIOUS ACID STIMULATED HEMOGLOBIN SYNTHESIS IN 3 DIFFERENT MALIGNANT MURINE ERYTHROLEUKEMIA (MEL) CELL LINES.
Vapor Pressure
2 mm Hg at 15 °C; 4.5 mm Hg at 35 °C; 7 mm Hg at 40.3 °C
Vapor pressure, Pa at 15 °C: 266
Pictograms
Other CAS
14124-67-5
Absorption Distribution and Excretion
Selenium is eliminated mainly in the urine. However, significant endogenous losses through the feces can also occur. The rate of excretion varies with the chemical form of selenium used in supplementation and the route of administration. Other minor routes of elimination are lungs and skin. Analysis of 72-hour urine sampling from a study of 48 Norwegian women given a 200 μg supplement of selenium in the form of selenite indicated approximately 50% absorption of selenite.
Following oral intake and absorption, selenium from sodium selenite is found in the highest concentrations in the liver and kidneys of humans and animals. In one study, tissue samples taken at autopsy from 46 healthy individuals killed in accidents and from 75 corpses of victims of various diseases to analyze selenium levels and distribution. The per-weight-unit basis of selenium levels ng/gm in wet in tissues decreased in the following order: kidney (469) > liver > spleen > pancreas > heart > brain > lung > bone > skeletal muscle. The highest proportion of body selenium was found in skeletal muscles (27.5%),. Significantly less selenium was measured in bones (16%) and blood (10%). In the tissues of cancer corpses, the selenium levels were lower than levels in the control group. The lowest selenium concentrations were measured in alcoholic livers.
Inhalation studies on rats show that 94% of selenious acid deposited in the lung was absorbed within four hours. The corresponding value for elemental selenium was 57%. Skin absorption was also noted in this study. A model based on these rat studies predicted that organ concentration in man due to inhalation of selenious acid ... in urban atmospheres will not contribute significantly to human body burdens.
BEAGLE DOGS WERE GIVEN 20-60 UG SELENIUM/KG BODY WT BY INHALATION OF SELENIOUS ACID. VIRTUALLY ALL OF THE INHALED AEROSOL WAS RAPIDLY ABSORBED INTO THE BLOOD FROM THE LUNG, GI TRACT, AND DIRECTLY THROUGH THE NASAL MEMBRANES. SELENIUM THAT WAS ABSORBED INTO THE SYSTEMIC CIRCULATION WAS TRANSLOCATED TO THE LIVER, KIDNEY, PELT, AND BLOOD. LONG TERM RETENTION WAS PRIMARILY IN LIVER, PELT, AND BLOOD.
BY 4 HR AFTER INHALATION OF SELENIUM AEROSOLS, 57% OF SELENIUM DEPOSITED IN LUNG WAS ABSORBED INTO THE BLOOD. OF SELENIOUS ACID INSTILLED INTO NASAL PASSAGES, 16% OF SELENIUM WAS ABSORBED. GI ABSORPTION WAS 50% FOR SELENIUM. FOLLOWING INHALATION OR INJECTION OF SELENIUM, MOST WAS EXCRETED IN URINE. SIGNIFICANTLY MORE APPEARED IN FECES OF ANIMALS RECEIVING SELENIUM BY GAVAGE. /SELENIUM CMPD/
Metabolism Metabolites
Selenium may be absorbed through inhalation and ingestion, while some selenium compounds may also be absorbed dermally. Once in the body, selenium is distributed mainly to the liver and kidney. Selenium is an essential micronutrient and is a component of glutathione peroxidase, iodothyronine 5'-deiodinases, and thioredoxin reductase. Organic selenium is first metabolized into inorganic selenium. Inorganic selenium is reduced stepwise to the intermediate hydrogen selenide, which is either incorporated into selenoproteins after being transformed to selenophosphate and selenocysteinyl tRNA or excreted into the urine after being transformed into methylated metabolites of selenide. Elemental selenium is also methylated before excretion. Selenium is primarily eliminated in the urine and feces, but certain selenium compounds may also be exhaled. (L619)
Wikipedia
Selenious acid
Sec-Butyl_acetate
Biological Half Life
BEAGLE DOGS WERE GIVEN 20-60 UG SELENIUM/KG BODY WT BY INHALATION OF SELENIOUS ACID. VIRTUALLY ALL OF THE INHALED AEROSOL WAS RAPIDLY ABSORBED INTO THE BLOOD FROM THE LUNG, GI TRACT, AND DIRECTLY THROUGH THE NASAL MEMBRANES. THE LONG TERM COMPONENT OF THE WHOLE BODY RETENTION FUNCTION HAD A HALF LIFE OF APPROX 30 DAYS & ACCOUNTED FOR APPROX 20% OF THE INITIAL SELENIUM DEPOSITED.
Use Classification
Methods of Manufacturing
ACTION OF HOT NITRIC ACID ON SELENIUM
General Manufacturing Information
Analytic Laboratory Methods
1,2-DIAMINOBENZENE AND ITS DERIV REACT WITH SELENOUS ACID IN ACIDIC SOLN TO FORM THE PIAZSELENOLS, WHICH CAN BE EXTRACTED INTO TOLUENE. A METHOD IN WHICH THE PIAZSELENOLS ARE DETECTED BY ELECTRON-CAPTURE GAS CHROMATOGRAPHY IS DESCRIBED. THE PRACTICAL DETECTION LIMIT WAS 1 NG. SE(VI) AND TOTAL SELENIUM IN NBS BOVINE LIVER, SRM 1577, WERE DETERMINED.
Interactions
The objectives of this study were a) to compare the efficacy of inorganic or organic selenium compounds in protecting against mammary tumorigenesis induced by 7,12-dimethylbenz(a)anthracene (DMBA); in rats and b) to study the interaction of vitamin C with either selenite (inorganic) or seleno-DL-methionine (organic) in chemoprevention. Control Sprague Dawley rats were fed a purified 55 corn oil diet containing 0.1 ppm selenium. Selenite or seleno-DL-methionine was added to the basal diet in concentrations of 2, 3, or 4 ppm starting 1 week after DMBA administration. The inhibitory response in mammary tumorigenesis with selenium supplementation was dose dependent. Both selenium compounds were found to be equally efficacious in prophylaxis, although at the 4 ppm level a slight reduction in growth was observed. /Selenite/
The effects of cadmium, mercury (Hg), and three different chemicals forms of selenium (selenite, selenocystine, and selenomethionine) on ram spermatozoal motility and oxygen comsumption in vitro were studied over a 4 mo period. Concentrations of 10(-6) to 10(-2) M cadmium and mercury were injurious to spermatozoa as indicated by depressed motility and reduced oxygen uptake. Equimolar concentrations of selenium as selenite, selenocystine, or selenomethioine counteracted the toxicity of cadmium and mercury at low concentrations (10(-5) and 10(-6) M) but not at higher concentrations (10(-4) to 10(-2) M). ... /Selenite/
Dates
High-dose selenium for critically ill patients with systemic inflammation:
pharmacokinetics and pharmacodynamics of selenious acid: a pilot study.
Nutrition. 2010 Jun;26(6):634-40. doi: 10.1016/j.nut.2009.06.022. Epub 2010 Jan
15. PubMed PMID: 20080034.
2: Zuman P, Somer G. Polarographic and voltammetric behavior of selenious acid
and its use in analysis. Talanta. 2000 Apr 3;51(4):645-65. PubMed PMID: 18967897.
3: Nath S, Ghosh SK, Panigrahi S, Pal T. Photo-induced decolorization of
dimethylmethylene blue with selenious acid: a novel method to examine selective
monomer-dimer distribution of the dye in micelle. Spectrochim Acta A Mol Biomol
Spectrosc. 2005 Jul;61(9):2145-51. PubMed PMID: 15911404.
4: Wang X, Zheng X, Lu J, Xie Y. Reduction of selenious acid induced by
ultrasonic irradiation--formation of Se nanorods. Ultrason Sonochem. 2004
Jul;11(5):307-10. PubMed PMID: 15157860.
5: Terada A, Yoshida M, Nakada M, Nakada K, Yamate N, Kobayashi T, Yoshida K.
Influence of combined use of selenious acid and SH compounds in parenteral
preparations. J Trace Elem Med Biol. 1997 Jun;11(2):105-9. PubMed PMID: 9285891.
6: Oehm GJ, Crisp PT, Ellis J. The recovery of selenious acid aerosols on glass
fiber filters. J Air Waste Manage Assoc. 1991 Feb;41(2):190-4. PubMed PMID:
2054164.
7: Ganther HE, Kraus RJ. Chemical stability of selenious acid in total parenteral
nutrition solutions containing ascorbic acid. JPEN J Parenter Enteral Nutr. 1989
Mar-Apr;13(2):185-8. PubMed PMID: 2496250.